Mitragynine

μ-opioid receptor pharmacology respiratory safety analgesic drug development

Mitragynine is the principal indole alkaloid of Mitragyna speciosa (kratom), constituting approximately 66% of total alkaloid content in leaf material. It functions as a partial agonist at human μ-opioid receptors (MOR) with an EC50 of 0.339 ± 0.178 µM and Emax of 34% relative to DAMGO, while acting as a competitive antagonist at κ-opioid (KOR) and δ-opioid (DOR) receptors.

Molecular Formula C23H30N2O4
Molecular Weight 398.5 g/mol
CAS No. 4098-40-2
Cat. No. B136389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitragynine
CAS4098-40-2
Synonyms16,17-didehydro-9,17-dimethoxy-17,18-seco-20-alpha-yohimban-16-carboxylic acid methyl ester
kratom alkaloids
mitragynine
mitragynine ethanedisulfonate
mitragynine monohydrochloride
mitragynine, (16E)-isomer
mitragynine, (3beta,16E)-isomer
mitragynine, (3beta,16E,20beta)-isomer
SK and F 12711
SK and F-12711
SKF 12711
Molecular FormulaC23H30N2O4
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC
InChIInChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19+/m1/s1
InChIKeyLELBFTMXCIIKKX-QVRQZEMUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in alcohol, chloroform, acetic acid

Structure & Identifiers


Interactive Chemical Structure Model





Mitragynine (CAS 4098-40-2) for Biomedical Research and Forensic Analytical Procurement: A Comparator-Focused Evidence Guide


Mitragynine is the principal indole alkaloid of Mitragyna speciosa (kratom), constituting approximately 66% of total alkaloid content in leaf material [1]. It functions as a partial agonist at human μ-opioid receptors (MOR) with an EC50 of 0.339 ± 0.178 µM and Emax of 34% relative to DAMGO, while acting as a competitive antagonist at κ-opioid (KOR) and δ-opioid (DOR) receptors [2]. Unlike classical opioid agonists such as morphine that recruit β-arrestin-2, mitragynine displays G-protein-biased signaling at MOR without β-arrestin recruitment [3]. This atypical polypharmacology, combined with its multi-target profile spanning opioid, adrenergic, and serotonergic systems, renders mitragynine a mechanistically distinct tool compound and analytical reference standard that cannot be reliably substituted by other kratom alkaloids or classical opioids in research applications.

Why In-Class Kratom Alkaloid Compounds Cannot Substitute for Mitragynine (CAS 4098-40-2) in Research and Forensic Settings


Mitragynine occupies a unique functional niche among kratom alkaloids that precludes simple interchange with its closest structural analogs. Its diastereomer speciociliatine exhibits approximately 3-fold higher binding affinity at human MOR (Ki 54.5 ± 4.4 nM vs. 161 nM for mitragynine) and acts as a stronger partial agonist (EC50 39.2 nM vs. 307.5 nM) [1][2]; its oxidative metabolite 7-hydroxymitragynine shows approximately 100-fold higher MOR binding affinity (Ki 77.9 nM vs. 7,709 nM) and full antagonism reversal by naloxone, whereas mitragynine's respiratory effects are naloxone-insensitive [3][4]. Paynantheine and speciogynine possess submicromolar affinity at 5-HT1A receptors (Ki 32 nM and 39 nM respectively) that mitragynine lacks (Ki >1,000 nM), conferring opioid-independent antinociception mechanisms absent in the parent compound [5]. Even within the same plant, these alkaloids exhibit divergent receptor binding, functional efficacy, metabolic pathways, and toxicity profiles, making generic substitution of 'kratom alkaloids' for mitragynine scientifically indefensible.

Mitragynine (CAS 4098-40-2) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Selection


MOR Binding Affinity and Functional Efficacy: Mitragynine vs. 7-Hydroxymitragynine — A 99-Fold Difference in Binding Affinity and Opposing Respiratory Profiles

Mitragynine and its primary oxidative metabolite 7-hydroxymitragynine (7-HMG) were directly compared for human MOR binding affinity in the same study. Mitragynine exhibited Ki = 7,709 ± 1,220 nM, whereas 7-HMG showed Ki = 77.9 ± 2.8 nM, representing an approximately 99-fold difference in binding affinity [1]. Functionally, mitragynine acted as a MOR antagonist in [35S]GTPγS assays, while 7-HMG was a partial agonist with Emax = 41.3% [1]. In rat behavioral assays, 7-HMG produced significant antinociception (ED50 = 0.415 mg/kg) whereas mitragynine did not produce antinociception at any tested dose [2]. Crucially, in respiratory plethysmography studies in awake rats, mitragynine unexpectedly increased respiratory frequency (a stimulant effect insensitive to naloxone), while 7-HMG induced significant respiratory depression comparable to morphine that was fully reversed by naloxone [3].

μ-opioid receptor pharmacology respiratory safety analgesic drug development

G-Protein-Biased MOR Agonism Without β-Arrestin-2 Recruitment: Mitragynine vs. Morphine and DAMGO — A Signaling Bias Differential with Translational Implications

At the human MOR, mitragynine functions as a partial agonist in G-protein signaling assays (EC50 = 0.339 ± 0.178 µM, Emax = 34% relative to the full agonist DAMGO) [1] but does not recruit β-arrestin-2 following receptor activation, a property it shares with 7-hydroxymitragynine [2]. In contrast, morphine acts as a full agonist (Emax = 92% of DAMGO) with robust β-arrestin-2 recruitment [3]. This functional selectivity is significant because β-arrestin-2 recruitment at MOR has been mechanistically linked to opioid-induced respiratory depression, constipation, and tolerance development in preclinical models [2]. Mitragynine pseudoindoxyl, a further oxidized derivative, also maintains this G-protein bias and developed analgesic tolerance more slowly than morphine in head-to-head chronic dosing studies [4]. The biased signaling profile of mitragynine therefore makes it a critical reference compound for programs developing MOR agonists with reduced on-target adverse effects, where morphine or DAMGO would serve as β-arrestin-recruiting controls.

biased agonism β-arrestin signaling opioid side-effect mitigation

Intravenous Self-Administration Abuse Liability: Mitragynine vs. 7-Hydroxymitragynine vs. Heroin — Absence of Reinforcing Effects Differentiates Mitragynine

In a direct rat intravenous self-administration paradigm, mitragynine failed to maintain response rates greater than saline substitution across all doses tested, whereas 7-hydroxymitragynine (7-HMG) dose-dependently substituted for morphine and engendered robust self-administration [1][2]. In a separate study, mitragynine binding affinity at rat brain MOR was approximately 200-fold weaker than morphine (Ki comparison), and no dose of mitragynine (0.001–0.068 mg/kg/injection) maintained self-administration above saline levels, whereas heroin and methamphetamine produced characteristic inverted U-shaped dose-response curves with maximal responding at 0.01 and 0.022 mg/kg/injection, respectively [3]. Furthermore, pre-session mitragynine treatment (0.1–3.0 mg/kg) selectively decreased heroin-maintained responding without affecting methamphetamine-maintained responding, suggesting specificity for opioid reinforcement pathways [3]. In a separate substitution paradigm, prior mitragynine exposure decreased subsequent morphine intake, whereas prior 7-HMG exposure increased morphine intake [2]. These data establish that mitragynine lacks the reinforcing properties of classical opioids and its own metabolite 7-HMG.

abuse liability drug reinforcement opioid use disorder pharmacotherapy

hERG Potassium Channel Blockade and Cardiotoxicity Risk: Mitragynine vs. Paynantheine, Speciogynine, and Speciociliatine in Human iPSC-Derived Cardiomyocytes

The cardiotoxicity potential of mitragynine was directly compared with three other kratom alkaloids in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). Mitragynine suppressed the IKr (hERG) tail current with an IC50 of 0.91 µM, representing the most potent IKr blockade among the four tested alkaloids: paynantheine IC50 = 2.47 µM, speciogynine IC50 = 1.02 µM, and speciociliatine IC50 = 1.48 µM [1]. In a separate study using hERG-transfected HEK293 cells and Xenopus oocytes, mitragynine inhibited hERG tail currents with IC50 values of 1.62 µM and 1.15 µM respectively, and also inhibited IKACh (GIRK) current with an IC50 of 3.32 µM [2]. The dual blockade of hERG and GIRK channels by mitragynine was noted as potentially conferring additive cardiotoxicity risk [2]. Mitragynine (10 µM) also significantly prolonged action potential duration at 50% and 90% repolarization (APD50: 439.0 ± 11.6 vs. 585.2 ± 45.5 ms; APD90: 536.0 ± 22.6 vs. 685.0 ± 38.3 ms) in hiPSC-CMs [1].

cardiac safety pharmacology hERG inhibition IKr current blockade

Serotonin 5-HT1A and 5-HT2B Receptor Affinity: Mitragynine vs. Paynantheine and Speciogynine — Mitragynine Lacks Submicromolar Serotonin Receptor Activity

A systematic comparison of four kratom alkaloids at human serotonin receptor subtypes revealed that paynantheine and speciogynine exhibit high affinity at 5-HT1A receptors (Ki = 32 nM and 39 nM, respectively) and 5-HT2B receptors (Ki = 20 nM and 23 nM, respectively), whereas mitragynine shows negligible binding at both receptor subtypes (Ki >1,000 nM) [1][2]. Functionally, this translates to paynantheine and speciogynine producing opioid receptor-independent antinociception in rats (ED50: paynantheine 11 µmol/kg i.v., speciogynine 15 µmol/kg i.v.) that is insensitive to naltrexone but blocked by the 5-HT1A antagonist WAY100635, while mitragynine did not produce antinociception up to its lethal dose (14 µmol/kg i.v.) [2]. Paynantheine and speciogynine also induced lower lip retraction (a 5-HT1A-mediated behavior) with ED50 values of 26 and 23 µmol/kg i.p., respectively, versus 62 µmol/kg for mitragynine [2]. Neither paynantheine nor speciogynine activated 5-HT2BR in vitro, suggesting low valvulopathy risk despite their high binding affinity [1].

serotonin receptor pharmacology polypharmacology mood disorder research

Human Pharmacokinetics and CYP3A4-Mediated Metabolic Activation: Mitragynine-to-7OH Conversion Confirmed in Healthy Volunteers vs. Rodent Models

The first direct evidence of CYP3A4-mediated metabolic conversion of mitragynine to 7-hydroxymitragynine (7OH) in humans was established in a clinical pharmacokinetic study of healthy volunteers administered kratom tea containing 23.6 mg mitragynine [1]. The median Cmax for mitragynine was 159.12 ± 8.68 ng/mL attained at 0.84 h, while 7OH reached Cmax of 12.81 ± 3.39 ng/mL at 1.77 h, with 7OH Cmax and AUC0-inf accounting for 9% and 20% respectively of mitragynine parameters [1]. CYP3A4 inhibition with itraconazole (200 mg/day for 4 days) decreased 7OH exposure by 56% (Cmax) and 43% (AUC0-72), while increasing mitragynine Cmax by 1.5-fold, confirming CYP3A4 as the predominant enzyme responsible for 7OH formation in humans [1]. The geometric mean metabolic ratio (7OH/mitragynine AUC0-72) shifted from 13.25 ± 1.07 to 3.30 ± 1.23 with itraconazole co-administration [1]. In rat multiple-dose studies, females demonstrated 3.7-fold higher mitragynine systemic exposure (AUC/τ: 6,741.6 ± 869.5 vs. 1,808.9 ± 191.3 h*ng/mL in males, p < 0.05) with substantial sex differences in active metabolite exposure [2]. This contrasts with structurally related speciociliatine, which showed higher systemic exposure and lower clearance than mitragynine in rat PK studies (clearance 0.7 ± 0.2 vs. higher mitragynine clearance; oral bioavailability 20.7%) [3].

human pharmacokinetics CYP3A4 metabolism drug-drug interaction forensic toxicology

Mitragynine (CAS 4098-40-2): Evidence-Backed Research and Industrial Application Scenarios for Procurement Decision-Making


Biased MOR Agonist Drug Discovery: Mitragynine as a G-Protein-Biased Scaffold with Absent β-Arrestin-2 Recruitment for Screening Novel Analgesics with Reduced On-Target Side Effects

Drug discovery programs targeting biased μ-opioid receptor agonists require mitragynine as a prototypical reference compound. Unlike morphine (Emax = 92% of DAMGO with full β-arrestin-2 recruitment), mitragynine demonstrates partial G-protein agonism (EC50 = 0.339 µM, Emax = 34%) with complete absence of β-arrestin-2 recruitment [1]. This profile is directly relevant to programs seeking to dissociate analgesia from respiratory depression and constipation, as β-arrestin-2 signaling has been mechanistically implicated in these adverse effects [1]. Mitragynine pseudoindoxyl analogs derived from this scaffold developed analgesic tolerance more slowly than morphine in chronic dosing studies, further validating the translational relevance of this chemotype [2]. Mitragynine should be procured alongside morphine (β-arrestin-recruiting control) and DAMGO (full agonist reference) for comprehensive signaling bias profiling.

Forensic Toxicology and Clinical Pharmacokinetics: Mitragynine as the Primary Analytical Reference Standard for CYP3A4-Mediated Metabolic Ratio Determination in Human Biological Specimens

Forensic and clinical toxicology laboratories require high-purity mitragynine (≥95% as certified reference material meeting ISO/IEC 17025 and ISO 17034 standards) as the primary calibrator for LC-MS/MS quantification in human biological matrices [1]. The FDA-registered certified reference material (CRM) from Cayman Chemical (Item No. 18567) provides metrologically validated traceability essential for forensic reporting [1]. Critically, mitragynine must be co-procured with its metabolite 7-hydroxymitragynine because the metabolic ratio (7OH/mitragynine AUC0-72) in humans is 13.25 ± 1.07 under baseline conditions and shifts to 3.30 ± 1.23 with CYP3A4 inhibition, providing an essential metric for interpreting exposure timing, CYP3A4-mediated drug-drug interactions, and distinguishing endogenous metabolism from consumption of 7OH-enriched products [2]. Laboratories should also procure mitragynine-d3 internal standard for stable isotope dilution LC-MS methods.

Cardiotoxicity Screening and Safety Pharmacology: Mitragynine as the Most Potent hERG-Blocking Kratom Alkaloid for Integrated Cardiac Risk Assessment

Safety pharmacology studies assessing hERG channel liability of kratom-derived compounds should use mitragynine as the positive comparator because it demonstrates the highest IKr blocking potency among major kratom alkaloids in hiPSC-CMs (IC50 = 0.91 µM vs. paynantheine 2.47 µM, speciogynine 1.02 µM, speciociliatine 1.48 µM) [1]. Mitragynine also inhibits GIRK (IKACh) channels (IC50 = 3.32 µM) and prolongs action potential duration significantly (APD90: 536.0 ± 22.6 → 685.0 ± 38.3 ms at 10 µM), indicating a dual-channel cardiotoxicity mechanism [1][2]. For structure-cardiotoxicity relationship studies within the Mitragyna alkaloid series, procurement of all four alkaloids (mitragynine, paynantheine, speciogynine, and speciociliatine) enables systematic SAR evaluation using mitragynine as the highest-risk reference point.

Opioid Use Disorder Pharmacotherapy Research: Mitragynine as a Non-Reinforcing MOR Ligand that Selectively Attenuates Opioid Self-Administration

Preclinical programs investigating candidate pharmacotherapies for opioid use disorder should incorporate mitragynine as a comparator based on its demonstrated lack of intravenous reinforcing effects in rat self-administration assays, where no dose maintained responding above saline levels [1]. This contrasts sharply with 7-hydroxymitragynine, which robustly supports self-administration and increases subsequent morphine intake, and with heroin which produces characteristic dose-dependent reinforcement [1][2]. Mitragynine pre-treatment (0.1–3.0 mg/kg) selectively decreased heroin self-administration without affecting methamphetamine-maintained responding, indicating specific attenuation of opioid reinforcement rather than generalized behavioral suppression [2]. Procuring mitragynine alongside 7-hydroxymitragynine as an abuse liability comparator enables direct assessment of the structure-reinforcement relationship within the kratom alkaloid class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mitragynine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.